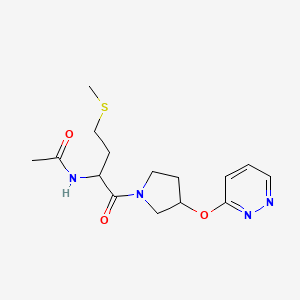
3,4-Dinitrobenzaldehyde
Vue d'ensemble
Description
3,4-Dinitrobenzaldehyde is a research chemical with the CAS number 35998-98-2 . It has a molecular weight of 196.12 . It is used in the preparation of unsaturated carboxamides for the treatment of neuroinflammatory diseases .
Molecular Structure Analysis
The molecular formula of 3,4-Dinitrobenzaldehyde is C7H4N2O5 . The average mass is 196.117 Da and the monoisotopic mass is 196.012024 Da .Physical And Chemical Properties Analysis
3,4-Dinitrobenzaldehyde is a solid with a melting point of 83 - 85°C . It has a density of 1.6±0.1 g/cm³, a boiling point of 401.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.2±3.0 kJ/mol, and the flash point is 218.6±18.7 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
3,4-Dinitrobenzaldehyde is primarily recognized for its role in various synthetic chemical processes. For instance, the compound has been utilized in the synthesis of substituted dinitrobenzaldehydes, which are valuable as synthetic precursors (Martin, Mercado, & Mayer, 2019). Moreover, it has been involved in amination reactions with liquid ammonia and potassium permanganate, leading to the formation of corresponding mono- or diamino-dinitrobenzenes (Szpakiewicz & Grzegożek, 2004).
Crystal Growth and Characterization
In materials science, 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline, a compound related to 3,4-dinitrobenzaldehyde, has been synthesized and studied for its crystal properties. This research focuses on aspects such as single-crystal X-ray diffraction, FTIR and FT-Raman spectra, and optical properties, highlighting the potential of these materials in various applications (Jebin et al., 2021).
Thermal Analysis
The thermal properties of 3,4-dinitrobenzaldehyde have also been a subject of study. Calorimetric and thermal analyses have been performed to understand the compound's stability and behavior under different temperature conditions. These studies are essential for applications that require a thorough understanding of the compound's thermal stability (Wang et al., 2005).
Organic Syntheses
3,4-Dinitrobenzaldehyde has been a key player in various organic synthesis processes. Its utility in reactions such as the preparation of dihydropyridines, redox annulations, and nucleophilic aromatic substitutions underlines its versatility in synthetic chemistry. These reactions are crucial for creating compounds with potential pharmaceutical applications (Paul, Adili, & Seidel, 2019).
Environmental Interactions
Studies have also explored the environmental interactions of related compounds like 2,4-dinitrobenzaldehyde. For example, the influence of factors such as pH, temperature, and salinity on the photolysis of dinitrobenzaldehydes in seawater has been investigated, providing insights into the environmental fate of these compounds (Prak et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEAXMDJIUCDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dinitrobenzaldehyde | |
CAS RN |
35998-98-2 | |
| Record name | 3,4-dinitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)
![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)


![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)

![Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2410901.png)


![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)
